(5r)-2-[(2-Fluorophenyl)amino]-5-(1-Methylethyl)-1,3-Thiazol-4(5h)-One
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Overview
Description
These compounds contain an aminobenzene moiety, which is a benzene ring with an amino group attached to it
Preparation Methods
The synthesis of (5R)-2-[(2-Fluorophenyl)amino]-5-isopropyl-1,3-thiazol-4(5H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroaniline and isopropyl isothiocyanate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial production methods may involve scaling up the reaction to produce larger quantities of the compound. This often requires optimization of reaction conditions and the use of specialized equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
(5R)-2-[(2-Fluorophenyl)amino]-5-isopropyl-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically results in the formation of oxidized derivatives with altered chemical properties.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(5R)-2-[(2-Fluorophenyl)amino]-5-isopropyl-1,3-thiazol-4(5H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is used to investigate its effects on various biological systems. It may serve as a tool for studying enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It may be explored as a lead compound for the development of new drugs for treating diseases such as cancer, inflammation, and infectious diseases.
Mechanism of Action
The mechanism of action of (5R)-2-[(2-Fluorophenyl)amino]-5-isopropyl-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. One known target is the enzyme corticosteroid 11-beta-dehydrogenase isozyme 1, which plays a role in the metabolism of corticosteroids . By inhibiting this enzyme, the compound may modulate the levels of active corticosteroids in the body, leading to various physiological effects. The exact pathways and molecular interactions involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
(5R)-2-[(2-Fluorophenyl)amino]-5-isopropyl-1,3-thiazol-4(5H)-one can be compared with other similar compounds, such as:
(5S)-2-[(1S)-1-(2-fluorophenyl)ethyl]amino-5-methyl-5-(trifluoromethyl)-1,3-thiazol-4(5H)-one: This compound has a similar thiazolone core but differs in the substituents attached to the thiazole ring.
(5S)-2-(Cyclooctylamino)-5-methyl-5-propyl-1,3-thiazol-4(5H)-one: Another compound with a thiazolone core, but with different substituents, leading to distinct chemical and biological properties.
The uniqueness of (5R)-2-[(2-Fluorophenyl)amino]-5-isopropyl-1,3-thiazol-4(5H)-one lies in its specific combination of substituents, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H13FN2OS |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
(5R)-2-(2-fluorophenyl)imino-5-propan-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H13FN2OS/c1-7(2)10-11(16)15-12(17-10)14-9-6-4-3-5-8(9)13/h3-7,10H,1-2H3,(H,14,15,16)/t10-/m1/s1 |
InChI Key |
OJJBBNIYQKFZDK-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)[C@@H]1C(=O)NC(=NC2=CC=CC=C2F)S1 |
Canonical SMILES |
CC(C)C1C(=O)NC(=NC2=CC=CC=C2F)S1 |
Origin of Product |
United States |
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